molecular formula C20H22ClN7O B606912 [6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone CAS No. 2196199-00-3

[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone

Cat. No. B606912
M. Wt: 411.894
InChI Key: RTGFZUPLFGBDKE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CZh226 is a potent and selective PAK4 inhibitor (PAK4 Ki = 9 nM;  PAK1 Ki = 3112 nM). CZh226 showed remarkable PAK4 selectivity (346-fold vs PAK1) and favorable kinase selectivity profile. CZh226 potently inhibited the migration and invasion of A549 tumor cells by regulating the PAK4-directed downstream signaling pathways in vitro. CZh226 as a lead compound for PAK4-targeted anticancer drug discovery and as a valuable research probe for the further biological investigation of group II PAKs.

Scientific Research Applications

Central Nervous System Effects

A study by Butler, Wise, and Dewald (1984) explored a series of compounds, including those structurally related to the specified chemical, demonstrating central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this series also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).

Antimicrobial and Anticancer Potential

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized related pyrazole derivatives and evaluated them for their antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).

Cytotoxicity in Human Leukocytes

Bonacorso et al. (2016) conducted a study on polysubstituted methanones, closely related to the specified compound, revealing that certain compounds with aromatic groups at specific positions exhibited significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).

Antifungal Activity

Lv et al. (2013) synthesized novel derivatives similar to the specified compound, revealing that certain substituents like 4-chlorophenyl and 4-fluorophenyl enhanced antifungal activity (Lv et al., 2013).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of compounds structurally related to the specified chemical, examining their potential biological activities. These include works by Raval, Desai, and Desai (2012), Koroleva et al. (2011), and Neha, Nitin, and Pathak Devender (2013), each contributing to the understanding of the chemical's properties and potential applications (Raval, Desai, & Desai, 2012), (Koroleva et al., 2011), (Neha, Nitin, & Pathak Devender, 2013).

properties

CAS RN

2196199-00-3

Product Name

[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone

Molecular Formula

C20H22ClN7O

Molecular Weight

411.894

IUPAC Name

(R)-(6-chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)(3-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H22ClN7O/c1-11-10-28(7-6-22-11)20(29)19-23-15-5-4-13(21)8-14(15)18(25-19)24-17-9-16(26-27-17)12-2-3-12/h4-5,8-9,11-12,22H,2-3,6-7,10H2,1H3,(H2,23,24,25,26,27)/t11-/m1/s1

InChI Key

RTGFZUPLFGBDKE-LLVKDONJSA-N

SMILES

O=C(N1C[C@@H](C)NCC1)C2=NC3=CC=C(Cl)C=C3C(NC4=NNC(C5CC5)=C4)=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CZh226;  CZh-226;  CZh 226; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone
Reactant of Route 2
[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone
Reactant of Route 3
[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone

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